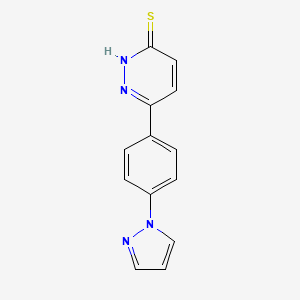
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol” is a complex organic compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The specific molecular structure of “this compound” is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antioxidant, Anti-inflammatory Properties
The synthesis of pyrimidine-2-thiol, pyrazole, pyran, and other derivatives from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one has shown significant anti-inflammatory and antioxidant activities. The compounds exhibit promising activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, indicating their potential use in medicinal chemistry for the development of therapeutic agents (Shehab, Abdellattif, & Mouneir, 2018).
Antimicrobial Properties of Pyrazole and Pyrazolopyrimidine Derivatives
Novel β-enaminonitrile of 1-(6-phenyl-pyridazin-3-yl)-pyrazole and its derivatives have been synthesized and shown to possess significant antimicrobial properties. Some of these compounds demonstrated more substantial activity than certain known drugs, highlighting their potential in the development of new antimicrobial agents (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).
Synthesis and Antimicrobial Activity of Isoxazoline and Pyrazolo Derivatives
Efficient synthetic routes have been developed for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, and pyrazolo[3,4-d]pyridazines. These compounds displayed significant inhibitory efficiency against the growth of gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial applications (Zaki, Sayed, & Elroby, 2016).
Development of Heterocyclic Compounds for Pharmacological Applications
The synthesis of various heterocyclic compounds like pyrazolopyrimidines, triazolopyrimidines, and azothiazoles has been explored for their chemical and pharmacological potential. These compounds have been found to exhibit a range of biological activities, indicating their utility in the development of novel therapeutic agents (Abdelhamid et al., 2008).
Wirkmechanismus
Target of Action
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol, also known as 3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione, primarily targets enzymes involved in parasitic diseases such as leishmaniasis and malaria. The compound has shown significant activity against Leishmania aethiopica and Plasmodium berghei . These enzymes are crucial for the survival and proliferation of the parasites, making them ideal targets for therapeutic intervention.
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ normal function, disrupting essential biochemical processes within the parasites. For instance, the compound has been shown to form strong hydrogen bonds with amino acids in the active site of the enzyme, leading to its inhibition . This disruption ultimately results in the death of the parasites.
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in the synthesis of nucleic acids and proteins. By inhibiting key enzymes in these pathways, the compound prevents the parasites from replicating and producing essential proteins . This leads to a cascade of downstream effects, including the accumulation of toxic metabolites and the eventual death of the parasites.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes metabolism primarily in the liver, where it is converted into active metabolites . These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment.
Result of Action
The molecular and cellular effects of this compound include the inhibition of parasite growth and replication. At the molecular level, the compound disrupts the function of key enzymes, leading to the accumulation of toxic metabolites and the inhibition of nucleic acid and protein synthesis . At the cellular level, this results in the death of the parasites and the resolution of the infection.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the compound is more stable in a neutral to slightly acidic pH, which is typical of the gastrointestinal environment . High temperatures can increase the rate of degradation of the compound, reducing its efficacy. Additionally, the presence of other compounds, such as food or other medications, can affect the absorption and bioavailability of the compound.
: Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives
Eigenschaften
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(15-16-13)10-2-4-11(5-3-10)17-9-1-8-14-17/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZUGWPOJSXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
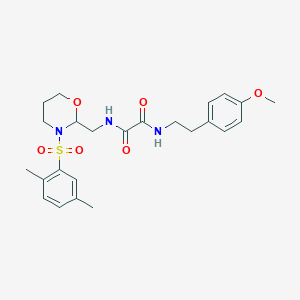
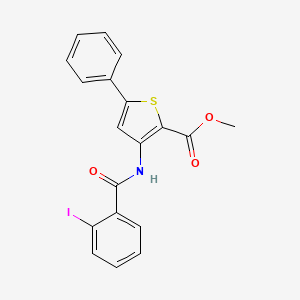
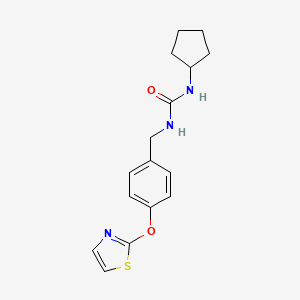
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
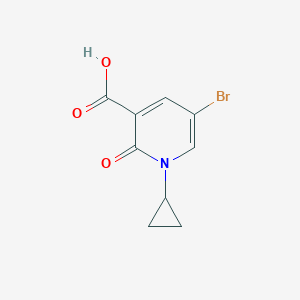
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
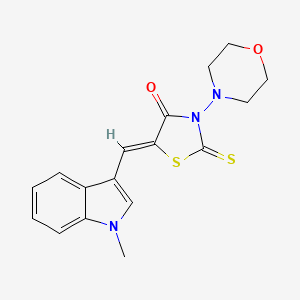
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)
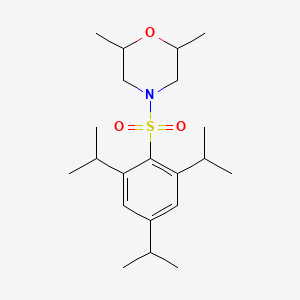
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
